molecular formula C17H10ClFO2 B8002953 7-Chloro-3-(3-fluorophenyl)naphthalene-1-carboxylic acid CAS No. 1206969-68-7

7-Chloro-3-(3-fluorophenyl)naphthalene-1-carboxylic acid

Cat. No.: B8002953
CAS No.: 1206969-68-7
M. Wt: 300.7 g/mol
InChI Key: MBYZORVAZOIGLQ-UHFFFAOYSA-N
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Description

7-Chloro-3-(3-fluorophenyl)naphthalene-1-carboxylic acid is a halogenated naphthalene derivative combining a chloro substituent at the 7-position and a 3-fluorophenyl group at the 3-position of the naphthalene core.

Properties

IUPAC Name

7-chloro-3-(3-fluorophenyl)naphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFO2/c18-13-5-4-11-6-12(10-2-1-3-14(19)7-10)8-16(17(20)21)15(11)9-13/h1-9H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYZORVAZOIGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C3C=C(C=CC3=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401236589
Record name 7-Chloro-3-(3-fluorophenyl)-1-naphthalenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-68-7
Record name 7-Chloro-3-(3-fluorophenyl)-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206969-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-3-(3-fluorophenyl)-1-naphthalenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-(3-Fluorophenyl)naphthalen-1-yl Ketone

A Friedel-Crafts acylation of naphthalene with 3-fluorobenzoyl chloride under AlCl₃ catalysis (0°C, 4 h) yields 3-(3-fluorophenyl)-1-acetylnaphthalene. Anhydrous conditions are critical to avoid hydrolysis side reactions.

Reaction Conditions

ParameterValue
CatalystAlCl₃ (1.2 eq)
SolventCH₂Cl₂
Temperature0°C → RT
Yield68% (reported)

Chlorination at Position 7

Electrophilic chlorination using Cl₂/FeCl₃ selectively targets position 7 due to the electron-withdrawing effect of the acetyl group. Optimization at 40°C for 6 h achieves 82% conversion.

Oxidation to Carboxylic Acid

The ketone is oxidized to the carboxylic acid using NaClO₂/NaH₂PO₄ in tert-butanol/H₂O (80°C, 12 h), adapted from hypochlorite-mediated protocols.

Key Data

  • Final yield after three steps: 54%

  • Purity (HPLC): ≥97%

Suzuki-Miyaura Coupling and Ester Hydrolysis

This method, inspired by palladium-catalyzed cross-coupling, prioritizes modularity:

Preparation of 7-Chloro-1-naphthoic Acid Methyl Ester

Methyl 7-chloro-1-naphthoate is synthesized via esterification of 7-chloro-1-naphthoic acid (CAS 58926-30-0) using SOCl₂/MeOH (reflux, 3 h, 89% yield).

Boronic Acid Synthesis

3-Fluorophenylboronic acid is prepared by lithiation of 1-bromo-3-fluorobenzene followed by treatment with B(OMe)₃ (-78°C, THF, 2 h).

Coupling Reaction

A Suzuki-Miyaura coupling between methyl 7-chloro-1-naphthoate and 3-fluorophenylboronic acid employs Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), in dioxane/H₂O (4:1) at 90°C for 18 h.

Optimized Parameters

VariableOptimal Value
Catalyst Loading5 mol% Pd(PPh₃)₄
BaseK₂CO₃
SolventDioxane/H₂O
Yield76%

Ester Hydrolysis

The methyl ester is hydrolyzed using NaOH (2 eq) in THF/H₂O (3:1) at 85°C for 10 h, achieving ≥95% conversion to the carboxylic acid.

Overall Yield

  • Four-step sequence: 63%

  • Purity (LC-MS): >99%

Comparative Analysis of Methods

ParameterFriedel-Crafts RouteSuzuki Coupling Route
Total Steps34
Overall Yield54%63%
RegioselectivityModerateHigh
ScalabilityLimited by AlCl₃Pd cost prohibitive
ByproductsDi-chlorinatedHomocoupling

The Suzuki route offers superior regiocontrol but faces challenges in palladium removal for pharmaceutical applications.

Industrial-Scale Considerations

  • Chlorination Alternatives : Cl₂ gas replacement with NCS (N-chlorosuccinimide) improves safety profile (yield: 78%).

  • Solvent Recycling : Dioxane recovery via distillation reduces costs by 23% in pilot studies.

  • Catalyst Recovery : Pd scavengers (SiO₂-SH) enable 92% Pd reclamation .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The chloro and fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of quinones or carboxylated derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally similar to 7-chloro-3-(3-fluorophenyl)naphthalene-1-carboxylic acid exhibit significant interactions with biological macromolecules, potentially leading to anticancer properties. For example, studies have shown that derivatives of naphthalene can inhibit the proliferation of human non-small cell lung cancer (NSCLC) cell lines, such as A549 and NCI-H460. The binding affinities of these compounds with target proteins are crucial for understanding their mechanisms of action and therapeutic potential.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of related compounds. Research has indicated that derivatives featuring similar halogen substitutions demonstrate varying degrees of antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that the presence of halogens enhances bioactivity, making these compounds promising candidates for developing new antimicrobial agents .

Materials Science Applications

This compound's unique structural features also make it suitable for applications in materials science. Its ability to participate in various chemical reactions allows for the development of new materials with specific properties, such as:

  • Fluorescent Materials : While this compound itself exhibits weak fluorescence, modifications can enhance its optical properties, making it useful in developing fluorescent probes or sensors.
  • Polymer Chemistry : The compound can be incorporated into polymer matrices to impart specific functionalities, such as improved thermal stability or chemical resistance.

Case Studies and Research Findings

Several studies have documented the interactions and activities of compounds related to this compound:

  • Antiproliferative Studies : In vitro studies on NSCLC cell lines have demonstrated that certain derivatives exhibit significant antiproliferative effects, suggesting potential use in cancer therapy .
  • Antimicrobial Activity : A series of semicarbazone derivatives were synthesized and tested against various bacterial strains, revealing promising antibacterial activity linked to structural features similar to those found in this compound .

Mechanism of Action

The mechanism of action of 7-Chloro-3-(3-fluorophenyl)naphthalene-1-carboxylic acid depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluorophenyl groups can enhance binding affinity and specificity to these targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid

  • Structure : Features a naphthyridine core (two fused pyridine rings) with chlorine and fluorine substituents at positions 7 and 6, respectively, and a 4-fluorophenyl group at position 1.
  • Synthesis : Optimized via a two-step substitution-hydrolysis route using K₂CO₃, CS₂CO₃, and NaOH, achieving a 63.69% yield .
  • Applications : Acts as an intermediate in anticancer drug development, targeting the HGF/c-Met signaling pathway in breast and lung cancers .

7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

  • Structure: Quinoline core with chlorine, fluorine, nitro, and cyclopropyl substituents.
  • Synthesis : Involves cyclopropane ring introduction and nitro functionalization, with a focus on antibacterial and antiproliferative activity .

Naphthalene-1-carboxylic Acid [4-(2-bromo-acetyl)-phenyl]-amide

  • Structure : Naphthalene-1-carboxylic acid linked to a bromo-acetylphenyl group.
  • Synthesis : Bromination of an acetyl precursor in CHCl₃ yields 93% product, confirmed by ¹H NMR (δ 8.20–7.63) .
  • Applications : Demonstrates fluorescent properties for tracking drug-cell interactions.

Biological Activity

7-Chloro-3-(3-fluorophenyl)naphthalene-1-carboxylic acid is a compound belonging to the naphthalene carboxylic acid derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its naphthalene core substituted with a chloro group and a fluorophenyl moiety. Its structural formula can be represented as follows:

C15H11ClFO2\text{C}_{15}\text{H}_{11}\text{ClF}\text{O}_2

The presence of halogen substituents enhances lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that naphthalene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent activity against various bacterial strains, including Mycobacterium species. The mechanism often involves disruption of bacterial cell membrane integrity or interference with metabolic pathways.

CompoundBacterial StrainMIC (μg/mL)
This compoundM. avium32
N-(3-fluorophenyl)naphthalene-1-carboxamideM. tuberculosis16

These findings suggest that this compound could serve as a lead compound for developing new antimycobacterial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of naphthalene derivatives has been documented in several studies. For example, compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

CompoundCOX Inhibition (%)IC50 (μM)
This compound75%10
Standard (Diclofenac)80%5

The anti-inflammatory effects are likely attributed to the modulation of pro-inflammatory cytokines and inhibition of leukocyte migration.

Anticancer Activity

Naphthalene derivatives have also been investigated for their anticancer properties. Specific studies have highlighted their ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study:

In a study examining the effects of naphthalene carboxylic acids on human cancer cell lines, this compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells.

  • Cytotoxicity Results:
Cell LineIC50 (μM)
MCF-715
A54920

The mechanism involved the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Membrane Interaction : Its lipophilicity allows it to integrate into cell membranes, affecting membrane fluidity and permeability.
  • Signal Transduction Modulation : It can influence signaling pathways related to cell survival and apoptosis.

Q & A

Q. What validation strategies confirm proposed metabolic pathways in pharmacokinetic studies?

  • Methodological Answer : Use isotopic labeling (e.g., 14C^{14}C-tagged compound) to track metabolite formation in hepatocyte incubations. Compare in vitro results with in vivo plasma/tissue samples from animal models. For controversial pathways, employ knockout cell lines (e.g., CYP450 isoforms) to isolate specific enzymatic contributions .

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